MitoA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

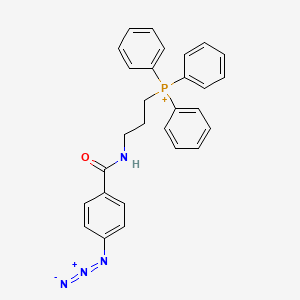

Molecular Formula |

C28H26N4OP+ |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

3-[(4-azidobenzoyl)amino]propyl-triphenylphosphanium |

InChI |

InChI=1S/C28H25N4OP/c29-32-31-24-19-17-23(18-20-24)28(33)30-21-10-22-34(25-11-4-1-5-12-25,26-13-6-2-7-14-26)27-15-8-3-9-16-27/h1-9,11-20H,10,21-22H2/p+1 |

InChI Key |

JFINWZMJGWBEGN-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to MitoA and Hydrogen Sulfide Detection

An in-depth technical guide on the mechanism of action of MitoA for the detection of hydrogen sulfide (H₂S) is detailed below, intended for researchers, scientists, and professionals in drug development.

Hydrogen sulfide (H₂S) is an important endogenous signaling molecule, playing a crucial role in various physiological and pathological processes. Its detection within specific subcellular compartments, particularly the mitochondria, is essential for understanding its biological functions. This compound is a fluorescent probe specifically designed for the detection of H₂S within the mitochondria. It exhibits a highly selective and sensitive response to H₂S, enabling real-time imaging in living cells.

Core Mechanism of Action

The detection mechanism of this compound relies on a specific chemical reaction between the probe and hydrogen sulfide. This compound contains an azide group that acts as a recognition site for H₂S. In the presence of H₂S, the azide moiety is reduced to an amine group. This transformation triggers a significant change in the fluorophore's electronic properties, leading to a "turn-on" fluorescence response. The mitochondria-targeting group, typically a triphenylphosphonium (TPP) cation, ensures the accumulation of the probe within the mitochondria, allowing for targeted detection of H₂S in this organelle.

Caption: Mechanism of this compound activation by H₂S.

Quantitative Data Summary

The performance of this compound has been characterized by several key parameters, which are summarized in the table below. This data highlights the probe's sensitivity, selectivity, and kinetic properties.

| Parameter | Value | Notes |

| Limit of Detection (LOD) | 35 nM | Determined in vitro using fluorescence titration. |

| Response Time | ~30 minutes | Time to reach maximum fluorescence intensity after addition of H₂S. |

| λex (Excitation) | 452 nm | Optimal excitation wavelength for the fluorescent product. |

| λem (Emission) | 520 nm | Maximum emission wavelength of the fluorescent product. |

| Selectivity | High for H₂S | No significant interference from other reactive sulfur, oxygen, or nitrogen species. |

| Cell Permeability | Good | Readily enters cells and accumulates in mitochondria. |

| pH Stability | Stable in physiological pH range | Maintains response in a pH range of 6.5-8.0. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro H₂S Detection Protocol

This protocol outlines the steps for characterizing the fluorescence response of this compound to H₂S in a cell-free system.

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare a 10 mM stock solution of a H₂S donor (e.g., NaHS) in deoxygenated phosphate-buffered saline (PBS), pH 7.4.

-

-

Fluorescence Measurement:

-

Dilute the this compound stock solution to a final concentration of 5 µM in PBS (pH 7.4).

-

Add varying concentrations of the H₂S donor to the this compound solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a fluorometer with excitation at 452 nm and emission at 520 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of H₂S concentration to determine the limit of detection and the dynamic range.

-

Caption: Workflow for in vitro H₂S detection.

Live-Cell Imaging Protocol for Mitochondrial H₂S

This protocol provides a method for visualizing mitochondrial H₂S in living cells using this compound.

-

Cell Culture and Plating:

-

Culture cells of interest (e.g., HeLa cells) in appropriate media.

-

Plate the cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

-

-

Probe Loading:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with 5 µM this compound in serum-free medium for 30 minutes at 37°C.

-

-

H₂S Stimulation (Optional):

-

To induce H₂S production, treat the cells with a known H₂S donor or a relevant stimulus.

-

-

Fluorescence Microscopy:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: ~450 nm, Em: ~520 nm).

-

Caption: Workflow for live-cell imaging of H₂S.

Concluding Remarks

This compound serves as a powerful tool for the targeted detection of H₂S within mitochondria. Its high sensitivity, selectivity, and well-characterized mechanism of action make it an invaluable probe for investigating the roles of mitochondrial H₂S in cellular signaling and disease. The provided protocols offer a foundation for the application of this compound in both in vitro and live-cell experimental settings.

An In-Depth Technical Guide to the Discovery and Synthesis of the MitoA Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of the MitoA probe, a ratiometric mass spectrometry tool for the detection of mitochondrial hydrogen sulfide (H₂S). This document details the probe's mechanism of action, provides a step-by-step synthesis protocol, outlines its use in experimental settings, and presents key performance data.

Introduction: The Significance of Mitochondrial Hydrogen Sulfide

Hydrogen sulfide (H₂S) is increasingly recognized as a critical signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). Within the cell, mitochondria are both a source and a target of H₂S, playing a vital role in cellular bioenergetics, redox signaling, and cell survival. The enzymatic production of H₂S in mitochondria is primarily carried out by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). These enzymes utilize cysteine and other sulfur-containing amino acids as substrates. Dysregulation of mitochondrial H₂S levels has been implicated in a variety of pathological conditions, making the ability to accurately measure its concentration within this organelle a crucial area of research.

Discovery and Principle of the this compound Probe

To address the need for a reliable method to measure mitochondrial H₂S in vivo, the this compound probe was developed. This compound, formally known as (3-(4-azidobenzamido)propyl)triphenylphosphonium, monobromide, is a ratiometric mass spectrometry probe designed for the specific assessment of H₂S within the mitochondrial matrix.[1][2]

The design of this compound is based on two key features:

-

Mitochondrial Targeting: The probe incorporates a triphenylphosphonium (TPP) cation, a lipophilic cation that accumulates in the mitochondria in response to the large mitochondrial membrane potential.

-

H₂S-Specific Chemistry: The core of the probe's detection mechanism is an aryl azide moiety. In the presence of H₂S, the azide is selectively reduced to an amine, converting this compound into its product, MitoN.[1][2][3]

The ratiometric nature of the probe lies in the simultaneous measurement of both this compound and its reaction product, MitoN, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of MitoN to this compound provides a quantitative measure of the mitochondrial H₂S concentration, minimizing variations that can arise from differences in probe uptake or sample preparation.[1]

Signaling Pathway: Mitochondrial H₂S Production

The following diagram illustrates the primary enzymatic pathways for H₂S production within the mitochondria.

References

An In-Depth Technical Guide to MitoA for In Vivo Mitochondrial H₂S Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MitoA, a mass spectrometry-based probe designed for the in vivo assessment of mitochondrial hydrogen sulfide (H₂S). This document details the probe's mechanism of action, experimental protocols for its use, and relevant quantitative data, offering a complete resource for researchers interested in studying the role of mitochondrial H₂S in various physiological and pathological processes.

Introduction

Hydrogen sulfide is an endogenously produced gasotransmitter involved in a multitude of signaling pathways and cellular functions.[1] Mitochondria are both a source and a target of H₂S, and the molecule's interaction with these organelles is crucial to many of its biological effects.[1] However, the precise role of mitochondrial H₂S has been challenging to elucidate due to the difficulty in measuring its concentration in vivo. While fluorescent probes for H₂S are available, they are primarily suited for cell culture applications.[1] To address this limitation, the mitochondria-targeted H₂S probe, this compound, was developed for the relative quantification of mitochondrial H₂S levels in vivo.[1]

Mechanism of Action

This compound is a ratiometric mass spectrometry probe that selectively accumulates within mitochondria. Its structure comprises a lipophilic triphenylphosphonium (TPP) cation linked to an aryl azide moiety.[1] The positive charge of the TPP cation facilitates the probe's accumulation inside the negatively charged mitochondrial matrix.[1]

Once inside the mitochondria, the aryl azide group of this compound undergoes a selective reaction with H₂S, resulting in its reduction to an aryl amine, a product referred to as MitoN.[1] The extent of this conversion from this compound to MitoN is directly proportional to the concentration of H₂S within the mitochondria. Both this compound and its product, MitoN, can be sensitively detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By determining the ratio of MitoN to this compound, a relative measure of mitochondrial H₂S levels can be obtained.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound probe based on published data.

Table 1: Physicochemical and Kinetic Properties of this compound

| Parameter | Value | Reference |

| Predicted m/z of this compound ([C₂₈H₂₆N₄OP]⁺) | 465.18 | [1] |

| Predicted m/z of MitoN ([C₂₈H₂₉N₂OP]⁺) | 439.19 | [1] |

| Mitochondrial Accumulation (fold-increase) | ~650 to ~1,000 | [1] |

| Reaction with H₂S | Forms MitoN | [1] |

| Reaction with Superoxide | Negligible | [1] |

| Reaction with Nitric Oxide (NO) | Negligible | [1] |

| Reaction with Dimethyl trisulfide | Negligible | [1] |

Table 2: Reactivity of this compound with H₂S and Other Reactive Species

| Reactant | This compound Conversion to MitoN |

| H₂S (from NaHS) | Yes |

| Superoxide | No significant conversion |

| Nitric Oxide (from DetaNONOate) | No significant conversion |

| Dimethyl trisulfide | No significant conversion |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its application in an in vivo model of myocardial ischemia, and the subsequent analysis by LC-MS/MS.

Synthesis of this compound ((3-(4-azidobenzamido)propyl)triphenylphosphonium bromide)

Materials:

-

(3-Aminopropyl)triphenylphosphonium bromide

-

4-Azidobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve 4-azidobenzoic acid in dry DCM.

-

Add DCC and stir for 10 minutes at room temperature.

-

Add a solution of (3-aminopropyl)triphenylphosphonium bromide and DIPEA in dry DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to yield this compound as a white solid.

In Vivo Myocardial Ischemia Model and this compound Administration

Animal Model:

-

Male C57BL/6 mice are a suitable model.

Procedure:

-

Anesthetize the mice.

-

Administer this compound via tail vein injection. A typical dose is 10 µmol/kg body weight, dissolved in saline.

-

After a designated time for probe distribution (e.g., 60 minutes), induce myocardial ischemia by ligating the left anterior descending coronary artery for a specified duration (e.g., 45 minutes).

-

Following the ischemic period, euthanize the mice.

-

Excise the heart and dissect the ischemic and non-ischemic (perfused) regions.

-

Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

-

Frozen heart tissue

-

Deuterated internal standards (d-MitoA and d-MitoN)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh the frozen tissue samples.

-

Add a known amount of deuterated internal standards (d-MitoA and d-MitoN) to each sample.

-

Add ice-cold ACN to the tissue.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein.

-

Collect the supernatant containing this compound and MitoN.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 20% ACN, 0.1% FA).

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to separate this compound and MitoN.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small volume of the reconstituted sample extract.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound, MitoN, and their deuterated internal standards.

Table 3: Example MRM Transitions for this compound and MitoN

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 465.2 | 437.2 (loss of N₂) |

| MitoN | 439.2 | 262.1 (triphenylphosphine fragment) |

| d-MitoA | (Varies based on deuteration) | (Varies based on deuteration) |

| d-MitoN | (Varies based on deuteration) | (Varies based on deuteration) |

Data Analysis:

-

Quantify the peak areas of this compound, MitoN, and their corresponding internal standards.

-

Calculate the ratio of the peak area of MitoN to the peak area of this compound, normalized to the internal standards.

-

This ratio provides a relative measure of mitochondrial H₂S levels.

Mitochondrial H₂S Signaling Context

Mitochondrial H₂S is involved in a complex network of signaling pathways. It can be produced by enzymes such as cystathionine γ-lyase (CSE) and 3-mercaptopyruvate sulfurtransferase (3-MST) within the mitochondria. H₂S can influence cellular bioenergetics by donating electrons to the electron transport chain and can also modulate oxidative stress by scavenging reactive oxygen species (ROS).

Conclusion

This compound is a valuable tool for researchers investigating the role of mitochondrial H₂S in vivo. Its ability to accumulate in mitochondria and react specifically with H₂S, coupled with sensitive detection by LC-MS/MS, provides a robust method for assessing relative changes in mitochondrial H₂S levels in various disease models. The detailed protocols provided in this guide should enable researchers to successfully implement this technique in their own studies.

References

The Role of Mitochondrial Hydrogen Sulfide in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S), once considered merely a toxic gas, has emerged as a critical gaseous signaling molecule, a "gasotransmitter," with profound effects on cellular physiology and pathophysiology. A significant locus of H₂S signaling is the mitochondrion, the powerhouse of the cell. Mitochondrial H₂S plays a dual role, acting as both a physiological electron donor to support ATP production at low concentrations and an inhibitor of cellular respiration at higher levels. This technical guide provides a comprehensive overview of the production, degradation, and multifaceted signaling roles of mitochondrial H₂S. It details the intricate mechanisms by which H₂S modulates mitochondrial bioenergetics, antioxidant defenses, and apoptosis. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering clearly structured quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a deeper understanding and further investigation into this fascinating area of cellular biology.

Introduction

Endogenously produced hydrogen sulfide (H₂S) is now recognized as a key player in a wide array of physiological processes, including neuromodulation, vascular tone regulation, and inflammation.[1] Within the cell, mitochondria are both a source and a primary target of H₂S signaling.[2] The concentration of H₂S within the mitochondrial matrix is a critical determinant of its physiological effect, exhibiting a biphasic or hormetic dose-response.[3] At physiological nanomolar to low micromolar concentrations, H₂S can donate electrons to the electron transport chain (ETC), stimulating ATP synthesis.[1][4] However, at higher micromolar concentrations, H₂S inhibits cytochrome c oxidase (Complex IV), leading to a shutdown of aerobic respiration.[4][5] This guide will delve into the molecular mechanisms underlying these dual effects and explore the broader implications of mitochondrial H₂S signaling in health and disease.

Mitochondrial H₂S Metabolism

Enzymatic Production of H₂S

The production of H₂S in mammalian cells is primarily catalyzed by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[6] While CBS and CSE are predominantly cytosolic, they can translocate to the mitochondria under specific cellular conditions.[2][3] 3-MST is found in both the cytoplasm and the mitochondrial matrix.[2][7]

-

Cystathionine β-synthase (CBS): Primarily utilizes L-cysteine and homocysteine to produce H₂S.[6] Its activity is allosterically regulated by S-adenosylmethionine (SAM).

-

Cystathionine γ-lyase (CSE): Primarily acts on L-cysteine to generate H₂S.[6]

-

3-Mercaptopyruvate Sulfurtransferase (3-MST): Produces H₂S from 3-mercaptopyruvate (3-MP), which is generated from L-cysteine by cysteine aminotransferase (CAT).[7] Within the mitochondria, 3-MST is a significant source of H₂S.[6]

Degradation of H₂S

The primary pathway for H₂S degradation is mitochondrial oxidation. This process is initiated by sulfide:quinone oxidoreductase (SQOR), which oxidizes H₂S and transfers electrons to coenzyme Q in the ETC.[3] The resulting persulfide is further metabolized by a series of enzymes, ultimately leading to the formation of thiosulfate and sulfate, which are then excreted.[2]

Quantitative Data on Mitochondrial H₂S Signaling

The effects of H₂S on mitochondrial function are highly dependent on its concentration. The following tables summarize key quantitative data from the literature.

| Parameter | Enzyme | Substrate(s) | K_m_ (μM) | V_max_ (μmol/min/mg) | Reference(s) |

| H₂S Production | Human 3-MST | 3-Mercaptopyruvate | 393 ± 26 | 2.3 ± 0.2 (NADPH oxidation) | [8] |

| H₂S Production | Human 3-MST | Thioredoxin | 2.5 ± 0.4 | - | [8] |

Table 1: Kinetic Parameters of H₂S Producing Enzymes. This table presents the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for the key mitochondrial H₂S-producing enzyme, 3-MST.

| Condition | H₂S Concentration | Effect on Mitochondrial Respiration | Cell Type/Model | Reference(s) |

| Low Concentration | < 10 μM | Stimulation of electron transport | Bovine heart mitochondria | [5] |

| High Concentration | > 10 μM | Inhibition of Complex IV, uncoupling of electron transport | Bovine heart mitochondria | [5] |

| High Concentration | 10-100 μM | Inhibition of cytochrome c oxidase | Various cell lines | [9] |

| Toxic Level | 50 μM | Complete inhibition of cytochrome c oxidase | Arenicola marina (lugworm) | [2] |

| Inhaled | > 600 p.p.m. | Inhibition of Complex IV | Rat lung and heart | [9] |

Table 2: Dose-Dependent Effects of H₂S on Mitochondrial Respiration. This table summarizes the biphasic effects of H₂S on mitochondrial respiration, highlighting the stimulatory and inhibitory concentration ranges.

| Parameter | H₂S Donor/Concentration | Effect | Cell Type | Reference(s) |

| Mitochondrial Membrane Potential (ΔΨm) | H₂O₂ treatment | Loss of ΔΨm | H9c2 cardiomyoblasts | [10] |

| Mitochondrial Membrane Potential (ΔΨm) | NaHS pre-treatment | Prevention of H₂O₂-induced loss of ΔΨm | H9c2 cardiomyoblasts | [10] |

| Mitochondrial Membrane Potential (ΔΨm) | 100 μM H₂S | Depolarization | INS-1E cells | [11] |

| Apoptosis | H₂O₂ treatment | Increased apoptosis | H9c2 cardiomyoblasts | [12][13] |

| Apoptosis | NaHS pre-treatment | Decreased H₂O₂-induced apoptosis | H9c2 cardiomyoblasts | [12][13] |

| Bcl-2/Bax Ratio | NaHS + H₂O₂ | Increased ratio | H9c2 cardiomyoblasts | [13] |

Table 3: Effects of H₂S on Mitochondrial Membrane Potential and Apoptosis. This table illustrates the protective effects of H₂S against oxidative stress-induced mitochondrial dysfunction and apoptosis.

Signaling Pathways of Mitochondrial H₂S

Modulation of Bioenergetics

At low, physiological concentrations, H₂S acts as an electron donor to the mitochondrial electron transport chain, feeding electrons to coenzyme Q via SQOR.[3] This contributes to the proton motive force and stimulates ATP synthesis. Conversely, at higher concentrations, H₂S potently inhibits cytochrome c oxidase (Complex IV) by binding to the ferric iron of the heme a₃-Cu_B_ binuclear center, thereby blocking oxygen reduction and halting aerobic respiration.[4][9]

Caption: Dual role of H₂S in mitochondrial bioenergetics.

Antioxidant and Redox Signaling

Mitochondrial H₂S plays a crucial role in cellular antioxidant defense. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Furthermore, H₂S can increase the levels of the major cellular antioxidant, glutathione (GSH).[14] A key mechanism of H₂S signaling is the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration. This modification can alter protein function, localization, and stability. For example, S-sulfhydration of ATP synthase can enhance its activity.[1]

Caption: Antioxidant and redox signaling by mitochondrial H₂S.

Regulation of Apoptosis

Mitochondrial H₂S is a critical regulator of programmed cell death, or apoptosis. By preserving mitochondrial membrane potential and inhibiting the release of pro-apoptotic factors like cytochrome c, H₂S can protect cells from apoptotic stimuli.[13] It can also modulate the expression of key apoptotic proteins, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[13] However, at high concentrations, H₂S can also promote apoptosis, further highlighting its dose-dependent effects.[14]

Caption: H₂S-mediated regulation of mitochondrial apoptosis.

Experimental Protocols

Measurement of Mitochondrial H₂S with a Mass Spectrometry Probe (MitoA)

This protocol describes the use of this compound, a mitochondria-targeted mass spectrometry probe, to assess relative changes in mitochondrial H₂S levels in vivo.[15]

Materials:

-

This compound probe

-

Deuterated internal standards (d-MitoA and d-MitoN)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Tissue homogenization buffer

-

Organic solvents for extraction (e.g., acetonitrile)

Procedure:

-

Probe Administration: Administer this compound to the experimental animal via an appropriate route (e.g., intraperitoneal injection).

-

Tissue Collection: At the desired time point, euthanize the animal and collect the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Homogenization and Extraction: Homogenize the frozen tissue in a suitable buffer. Add the deuterated internal standards. Extract the probe and its product (MitoN) using an organic solvent.

-

LC-MS/MS Analysis: Separate the analytes using liquid chromatography and detect them using tandem mass spectrometry.

-

Quantification: Quantify the amounts of this compound and MitoN relative to their respective deuterated internal standards. The ratio of MitoN to this compound provides an index of mitochondrial H₂S levels.

Caption: Workflow for measuring mitochondrial H₂S with this compound.

High-Resolution Respirometry of Permeabilized Cells

This protocol outlines the use of high-resolution respirometry to measure mitochondrial oxygen consumption in permeabilized cells, allowing for the investigation of the effects of H₂S donors on different respiratory states.[16][17]

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Cell culture medium

-

Respiration buffer (e.g., MiR05)

-

Digitonin (for cell permeabilization)

-

Substrates for different mitochondrial complexes (e.g., malate, glutamate, succinate)

-

ADP

-

Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)

-

H₂S donor (e.g., NaHS)

Procedure:

-

Cell Preparation: Harvest cultured cells and resuspend them in respiration buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Baseline Respiration: Add the cell suspension to the respirometer chamber and record the basal oxygen consumption rate.

-

Permeabilization: Add a titrated amount of digitonin to selectively permeabilize the plasma membrane, leaving the mitochondrial membranes intact.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add substrates for Complex I (e.g., malate and glutamate) to measure LEAK respiration.

-

Add ADP to stimulate oxidative phosphorylation (OXPHOS) and measure State 3 respiration.

-

Add substrates for Complex II (e.g., succinate) to assess the combined activity of Complex I and II.

-

Add inhibitors (e.g., rotenone to inhibit Complex I, antimycin A to inhibit Complex III) to dissect the contributions of different complexes.

-

-

H₂S Donor Addition: The H₂S donor can be added at various stages of the SUIT protocol to investigate its effect on specific respiratory states.

Caption: Experimental workflow for high-resolution respirometry.

Detection of Protein S-Sulfhydration by the Biotin Switch Assay

This protocol describes a modified biotin switch assay to detect S-sulfhydration of proteins.[18][19]

Materials:

-

Cell or tissue lysate

-

Blocking buffer containing a thiol-blocking agent (e.g., methyl methanethiosulfonate, MMTS)

-

Reducing agent (e.g., dithiothreitol, DTT)

-

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

-

Streptavidin-agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest or an anti-biotin antibody

Procedure:

-

Lysate Preparation: Prepare a protein lysate from cells or tissues.

-

Blocking of Free Thiols: Incubate the lysate with a blocking buffer containing a high concentration of a thiol-blocking agent to block all free cysteine residues.

-

Removal of Blocking Agent: Remove the excess blocking agent, for example, by acetone precipitation.

-

Reduction of Persulfides: Resuspend the protein pellet and treat with a reducing agent to specifically reduce the persulfide bond, exposing a free thiol group.

-

Biotinylation: Label the newly exposed thiol groups with a biotinylating reagent like Biotin-HPDP.

-

Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Detection: Elute the biotinylated proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the protein of interest or an anti-biotin antibody.

Caption: Workflow for the biotin switch assay for S-sulfhydration.

Conclusion and Future Directions

Mitochondrial H₂S is a pleiotropic signaling molecule with a profound impact on cellular bioenergetics, redox homeostasis, and cell fate decisions. Its dual role as both a substrate for and an inhibitor of the electron transport chain underscores the critical importance of maintaining tight regulation of its intracellular concentration. The ability of H₂S to post-translationally modify proteins through S-sulfhydration provides a versatile mechanism for modulating a wide range of cellular processes.

The development of sophisticated tools to detect and quantify mitochondrial H₂S, such as targeted mass spectrometry probes, is paving the way for a more detailed understanding of its dynamic regulation in health and disease. Further research is needed to elucidate the specific roles of the different H₂S-producing enzymes in mitochondrial signaling and to identify the full spectrum of proteins targeted for S-sulfhydration within the mitochondria. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a variety of human pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer. The continued exploration of mitochondrial H₂S signaling will undoubtedly uncover new and exciting avenues for biomedical research and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate Sulfurtransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mitochondrial bioenergetic function by hydrogen sulfide. Part I. Biochemical and physiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen sulfide protects H9c2 cardiomyoblasts against H2O2-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. H2S-Induced Sulfhydration: Biological Function and Detection Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Cellular Journey of MitoA: An In-depth Technical Guide to Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and mitochondrial localization of MitoA, a ratiometric mass spectrometry probe designed for the assessment of mitochondrial hydrogen sulfide (H₂S). This document details the underlying mechanisms, quantitative data on accumulation, and explicit experimental protocols for its application.

Introduction to this compound: A Probe for Mitochondrial H₂S

This compound is a specialized chemical tool engineered to selectively measure hydrogen sulfide (H₂S) within the mitochondrial matrix.[1] It consists of two key functional components: a triphenylphosphonium (TPP⁺) cation and an aryl azide moiety.[1] The TPP⁺ cation acts as a mitochondrial targeting signal, while the aryl azide group serves as the H₂S-reactive reporter.[1] The primary application of this compound is in quantifying the ratio of its reacted form (MitoN) to its unreacted form (this compound) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which directly correlates with the concentration of H₂S in the mitochondrial matrix.[1]

Mechanism of Cellular Uptake and Mitochondrial Localization

The cellular uptake and specific localization of this compound to the mitochondria are driven by the physicochemical properties of its TPP⁺ cation and the electrochemical gradients across cellular membranes.

Cellular Uptake

The lipophilic nature of the TPP⁺ cation facilitates its passage across the plasma membrane.[2][3][4] This process is primarily driven by the plasma membrane potential (Δψp), which is typically -30 to -60 mV (negative inside). This negative potential leads to an initial 5- to 10-fold accumulation of the positively charged this compound in the cytosol compared to the extracellular medium.[2][4] As a lipophilic cation, this compound is thought to pass directly through the lipid bilayer and does not rely on specific transporters.[2]

Mitochondrial Localization and Accumulation

Following its entry into the cytosol, this compound is aggressively sequestered by mitochondria. This specific and high-level accumulation is a direct consequence of the large mitochondrial membrane potential (Δψm), which ranges from -150 to -180 mV (negative inside the matrix).[4][5] For every 61.5 mV of membrane potential, the concentration of a TPP⁺-containing compound increases approximately 10-fold.[4] This results in a substantial accumulation of this compound within the mitochondrial matrix, estimated to be 100- to 1000-fold higher than its concentration in the cytosol.[2][4][5] The three phenyl groups of the TPP⁺ moiety shield the positive charge, reducing its interaction with water and allowing it to more readily partition into the hydrophobic core of the mitochondrial inner membrane before entering the matrix.[3]

Quantitative Data on TPP⁺-Mediated Accumulation

While specific quantitative uptake data for this compound across various cell lines is not extensively published, the accumulation of TPP⁺-conjugated molecules is well-characterized. The following table summarizes the generally accepted accumulation factors.

| Membrane Barrier | Membrane Potential (Δψ) | Accumulation Factor | Cytosolic Concentration | Mitochondrial Matrix Concentration |

| Plasma Membrane | -30 to -60 mV | 5- to 10-fold | ~5-10x Extracellular | - |

| Inner Mitochondrial Membrane | -150 to -180 mV | 100- to 1000-fold | - | ~100-1000x Cytosolic |

Note: These values are general estimations for lipophilic TPP⁺ cations and can vary depending on the specific cell type, metabolic state, and the full structure of the TPP⁺-conjugated molecule.[2][4][5]

Experimental Protocols

General Protocol for Live-Cell Imaging of Mitochondrial Probes

While this compound is primarily a mass spectrometry probe, its TPP⁺-mediated uptake mechanism is shared with fluorescent mitochondrial probes. The following is a general protocol for visualizing mitochondrial accumulation in live cells, which can be adapted for fluorescent analogs of TPP⁺ probes.

Materials:

-

Live-cell imaging medium (e.g., Invitrogen™ Live Cell Imaging Solution)[6]

-

Fluorescent mitochondrial probe with a TPP⁺ moiety (e.g., MitoTracker™ Red CMXRos)

-

Confocal microscope with environmental control (37°C, 5% CO₂)

-

Glass-bottom imaging dishes

Procedure:

-

Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically in the nM to low µM range) in pre-warmed imaging medium.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for each cell line and probe.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed imaging medium to remove excess probe.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[6]

Protocol for Quantification of this compound and MitoN by LC-MS/MS

This protocol is based on the methodology for assessing mitochondrial H₂S using this compound.[1]

Materials:

-

This compound and MitoN standards

-

Deuterated internal standards (d-MitoA and d-MitoN)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase HPLC column (e.g., C18)

-

Acetonitrile (ACN) and formic acid (FA) for mobile phases

-

Tissue or cell samples

Procedure:

-

Sample Preparation:

-

For tissues: Homogenize the tissue in a suitable buffer on ice.

-

For cells: Pellet the cells and lyse them using a suitable method.

-

Add deuterated internal standards to the homogenate/lysate for accurate quantification.

-

Perform protein precipitation by adding ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate this compound and MitoN using a reversed-phase HPLC column with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound, MitoN, and their deuterated internal standards. The exact m/z values for precursor and product ions should be optimized based on the instrument.

-

-

Data Analysis:

-

Quantify the peak areas for this compound and MitoN.

-

Normalize the peak areas to their respective internal standards.

-

Calculate the MitoN/MitoA ratio to determine the relative amount of mitochondrial H₂S.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in the application of this compound.

References

- 1. Assessment of H2S in vivo using the newly developed mitochondria-targeted mass spectrometry probe this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

MitoA: A Technical Guide to a Mitochondria-Targeted Antioxidant in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is a key contributor to a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Mitochondria, as the primary site of cellular respiration, are a major source of endogenous ROS. Consequently, targeting mitochondrial oxidative stress has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of MitoA (Mito-apocynin), a novel mitochondria-targeted antioxidant. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, or Mito-apocynin, is a synthetic compound designed to selectively accumulate within mitochondria and exert its antioxidant effects at the primary site of ROS production. It is a derivative of apocynin, a naturally occurring methoxy-substituted catechol found in the roots of Picrorhiza kurroa. Apocynin itself is a known inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for the production of superoxide radicals.

The therapeutic potential of apocynin has been limited by its relatively low bioavailability and the high doses required for efficacy. To overcome these limitations, this compound was synthesized by conjugating apocynin to a triphenylphosphonium (TPP⁺) cation.[1] The lipophilic and cationic nature of the TPP⁺ moiety facilitates the accumulation of this compound within the mitochondria, driven by the negative mitochondrial membrane potential. This targeted delivery significantly enhances its potency and allows for the use of lower, more physiologically relevant concentrations.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of NADPH oxidase, particularly the NOX2 (also known as gp91phox) isoform.[2][3] NOX enzymes are a major source of ROS in various cell types, including neurons and microglia. In pathological conditions, the overactivation of NOX leads to excessive ROS production, contributing to cellular damage and inflammation.

This compound is believed to prevent the translocation of the cytosolic subunit p47phox to the membrane-bound gp91phox, a critical step in the assembly and activation of the NOX2 complex. By inhibiting NOX2, this compound effectively reduces the production of superoxide and downstream reactive species, thereby mitigating oxidative stress and its pathological consequences.

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in various models of oxidative stress.

Table 1: In Vitro Efficacy of this compound in a Kainic Acid (KA)-Induced Excitotoxicity Model

| Parameter | Condition | This compound Concentration (µM) | Result | Reference |

| Cell Viability (%) | Control | 0 | 100 ± 5.2 | [4] |

| KA (100 µM) | 0 | 52.3 ± 4.1 | [4] | |

| KA + this compound | 0.25 | 65.8 ± 3.9 | [4] | |

| KA + this compound | 0.5 | 78.1 ± 4.5 | [4] | |

| KA + this compound | 1 | 89.2 ± 5.1 | [4] | |

| KA + this compound | 2 | 92.4 ± 4.8 | [4] | |

| Mitochondrial Superoxide (MitoSOX Red Fluorescence Intensity) | Control | 0 | 100 ± 8.7 | [4] |

| KA (100 µM) | 0 | 285.4 ± 15.2 | [4] | |

| KA + this compound | 1 | 135.6 ± 11.3 | [4] | |

| Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | Control | 0 | 1.0 ± 0.12 | [4] |

| KA (100 µM) | 0 | 0.35 ± 0.08 | [4] | |

| KA + this compound | 1 | 0.82 ± 0.11 | [4] | |

| Cellular ATP Levels (%) | Control | 0 | 100 | [2] |

| TFAM-KD Cells | 0 | ~50 | [2] | |

| TFAM-KD Cells + this compound | 10 | Increased | [2] | |

| TFAM-KD Cells + this compound | 30 | Increased significantly | [2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment | Dosage | Outcome | Reference |

| MitoPark Transgenic Mice (Parkinson's Disease) | Oral administration | 10 mg/kg (thrice a week) | Improved locomotor activity, attenuated nigrostriatal degeneration | [3][5] |

| Kainic Acid-Induced Excitotoxicity (Mouse) | Intragastric administration | 75 µg/kg (daily) | Reduced neuronal death, improved neurobehavioral deficits | [4] |

| Diisopropylfluorophosphate (DFP) Toxicity (Rat) | Oral administration | 10 mg/kg | Decreased serum levels of nitrite, ROS, and GSSG; Reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in serum | [6] |

Signaling Pathways

This compound has been shown to modulate specific signaling pathways involved in inflammation and oxidative stress. One such pathway involves the Tumor necrosis factor-like weak inducer of apoptosis (TWEAK), a cytokine that can induce a pro-inflammatory response in astrocytes.

Caption: Signaling pathway of TWEAK-induced neuroinflammation and its inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the efficacy of this compound in oxidative stress research.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescence.

Protocol:

-

Cell Culture: Plate cells in a 96-well plate or on coverslips and culture until they reach the desired confluency.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration, followed by co-treatment with an oxidative stress inducer (e.g., 100 µM kainic acid for 8 hours).[4]

-

Staining:

-

Prepare a 5 µM working solution of MitoSOX Red in warm Hank's Balanced Salt Solution (HBSS) or serum-free medium.

-

Remove the culture medium and wash the cells once with warm HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.[7]

-

-

Washing: Wash the cells three times with warm HBSS.

-

Detection:

-

For fluorescence microscopy, mount the coverslips on slides and visualize using a fluorescence microscope with an excitation/emission of ~510/580 nm.

-

For quantitative analysis using a plate reader, measure the fluorescence intensity at the same wavelengths.

-

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[8][9]

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as in the MitoSOX Red assay.

-

Staining:

-

Prepare a 2 µM JC-1 working solution in pre-warmed culture medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the JC-1 working solution and incubate for 30 minutes at 37°C.

-

-

Washing: Wash the cells twice with warm PBS.

-

Detection:

-

Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.

-

Measure the fluorescence of the JC-1 monomers (green) at an excitation/emission of ~485/535 nm and the J-aggregates (red) at an excitation/emission of ~550/600 nm.

-

Calculate the red/green fluorescence ratio.

-

Determination of Cellular ATP Levels

Principle: Cellular ATP levels are a key indicator of mitochondrial function. Luciferase-based assays are commonly used, where the light produced is proportional to the amount of ATP present.[10]

Protocol:

-

Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat as required.

-

Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.

-

Luciferase Reaction: Add a luciferase-containing reagent to the cell lysate.

-

Detection: Immediately measure the luminescence using a luminometer.

-

Quantification: Generate a standard curve using known concentrations of ATP to determine the ATP concentration in the samples.

Western Blotting for NOX2 (gp91phox) and Inflammatory Markers

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., gp91phox, TNF-α, IL-1β) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based model of oxidative stress.

Caption: A logical workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of mitochondria-targeted antioxidants. Its ability to selectively accumulate in mitochondria and inhibit NADPH oxidase at the source of ROS production makes it a powerful tool for studying and potentially treating a wide range of pathologies associated with oxidative stress. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their work. Further research is warranted to fully elucidate its therapeutic potential in clinical settings.

References

- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. gentaurpdf.com [gentaurpdf.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

The Intricacies of Mitochondrial Function: A Technical Guide to its Assessment

For Researchers, Scientists, and Drug Development Professionals

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide array of pathologies, making the accurate assessment of mitochondrial health a critical aspect of biomedical research and drug development. This technical guide provides an in-depth overview of the core facets of mitochondrial function and details the experimental methodologies used to investigate them. While the initial query focused on the effects of a specific molecule, MitoA, it is crucial to understand that this compound is a specialized tool for measuring mitochondrial hydrogen sulfide (H2S), a gaseous signaling molecule, rather than a modulator of overall mitochondrial function. This guide will therefore situate the use of such specific probes within the broader context of assessing the key pillars of mitochondrial activity: membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.

Core Parameters of Mitochondrial Function

A comprehensive evaluation of mitochondrial health hinges on the measurement of several key parameters. The following table summarizes these parameters, the common methods for their assessment, and the typical quantitative outputs.

| Parameter | Description | Common Experimental Methods | Quantitative Output |

| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical gradient across the inner mitochondrial membrane, crucial for ATP synthesis and protein import. A high ΔΨm is indicative of healthy, respiring mitochondria. | Fluorescence Microscopy/Flow Cytometry with potentiometric dyes (e.g., TMRM, TMRE, JC-1). | Relative fluorescence intensity, Ratio of aggregated to monomeric dye fluorescence (for JC-1). |

| Mitochondrial Reactive Oxygen Species (ROS) | Byproducts of oxidative phosphorylation. While important for signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage. | Fluorescence-based probes (e.g., MitoSOX Red for superoxide), HPLC-based methods. | Fold change in fluorescence intensity, Concentration of specific ROS adducts. |

| Oxygen Consumption Rate (OCR) | A measure of the rate at which mitochondria consume oxygen, reflecting the activity of the electron transport chain. | Extracellular Flux Analysis (e.g., Seahorse XF Analyzer). | Basal respiration, maximal respiration, ATP-linked respiration, and proton leak (measured in pmol O2/min). |

| ATP Production | The primary output of oxidative phosphorylation, representing the cell's energy currency. | Luciferase-based bioluminescence assays, HPLC. | ATP concentration (e.g., in µM or nmol/mg protein), Rate of ATP synthesis. |

| Mitochondrial Hydrogen Sulfide (H₂S) | A gaseous signaling molecule involved in cytoprotection and regulation of mitochondrial function. | Ratiometric mass spectrometry probes (e.g., this compound). | Ratio of product (MitoN) to probe (this compound) as determined by LC-MS/MS. |

Experimental Protocols in Detail

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondrial matrix in a membrane potential-dependent manner. The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential.

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

-

Dye Loading: Prepare a working solution of TMRM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a final concentration of 25-100 nM.

-

Incubate the cells with the TMRM solution for 20-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed buffer to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with a TRITC or similar filter set (Excitation/Emission: ~548/573 nm).

-

Data Analysis: Quantify the mean fluorescence intensity of mitochondrial regions of interest (ROIs) using image analysis software. A decrease in fluorescence intensity indicates mitochondrial depolarization. As a control, cells can be treated with a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) to induce complete depolarization.

Assessment of Mitochondrial Superoxide Production with MitoSOX Red

Principle: MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.

Protocol:

-

Cell Preparation: Culture cells in a suitable format for fluorescence detection (e.g., 96-well plate, glass-bottom dish).

-

Induction of ROS (Optional): Treat cells with an agent known to induce mitochondrial ROS (e.g., Antimycin A) as a positive control.

-

Dye Loading: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer.

-

Incubate cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed buffer.

-

Detection: Measure the fluorescence using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or a fluorescence plate reader.

-

Data Analysis: Quantify the fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Analysis of Mitochondrial Respiration using an Extracellular Flux Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of cells in real-time, providing a profile of mitochondrial respiration. By sequentially injecting pharmacological agents that target different components of the electron transport chain, various parameters of mitochondrial function can be determined.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

-

Cell Plate Preparation: Replace the culture medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Compound Loading: Load the injection ports of the sensor cartridge with the following compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: The instrument software calculates OCR at baseline and after each injection. From these measurements, basal respiration, ATP-linked respiration, maximal respiration, and proton leak can be determined.

Quantification of Mitochondrial Hydrogen Sulfide using this compound

Principle: this compound is a ratiometric mass spectrometry probe designed to measure H₂S levels specifically within the mitochondria. It contains a triphenylphosphonium cation that directs its accumulation into the mitochondrial matrix. The aryl azide moiety of this compound reacts with H₂S to form an amine product, MitoN. The ratio of MitoN to the unreacted this compound, quantified by LC-MS/MS, reflects the intramitochondrial H₂S concentration.[1]

Protocol:

-

Cell/Tissue Preparation: Culture cells or prepare tissue homogenates as required for the experiment.

-

This compound Administration: Treat the biological sample with a known concentration of this compound for a defined period to allow for mitochondrial accumulation and reaction with H₂S.

-

Sample Lysis and Extraction: Lyse the cells or tissue and perform a metabolite extraction (e.g., using a methanol/chloroform extraction) to isolate this compound and its product, MitoN.

-

LC-MS/MS Analysis: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a method to separate and detect both this compound and MitoN.

-

Data Quantification: Determine the peak areas for both this compound and MitoN from the chromatograms.

-

Ratio Calculation: Calculate the MitoN/MitoA ratio. This ratio is directly proportional to the mitochondrial H₂S concentration.

Signaling Pathways Involving Mitochondria

Mitochondria are not just passive energy producers; they are integral signaling hubs. Mitochondrial dysfunction can trigger a cascade of cellular responses.

References

An In-depth Technical Guide on the Interaction of Mitochondria-Targeted Agents with Mitochondrial Components

Disclaimer: The term "MitoA" is not widely recognized in the scientific literature based on current information. Therefore, this guide will focus on the general principles and interactions of a well-characterized class of mitochondria-targeted agents, specifically mitochondria-targeted antioxidants, which will be referred to as "this compound" for the purpose of this document. The data and experimental protocols provided are representative of this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the interaction of mitochondria-targeted agents with mitochondrial components. It provides an overview of the mechanism of action, summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Mitochondria-Targeted Agents

Mitochondria are central to cellular metabolism, energy production, and signaling.[1] Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] This has led to the development of therapeutic strategies that specifically target mitochondria to modulate their function.[4] One prominent class of such agents involves attaching a biologically active molecule to a moiety that facilitates its accumulation within the mitochondria.[5] This guide focuses on "this compound," a representative mitochondria-targeted antioxidant designed to mitigate mitochondrial oxidative stress.

Mechanism of Mitochondrial Targeting

The primary strategy for targeting compounds to the mitochondria relies on the organelle's significant negative membrane potential across the inner mitochondrial membrane (IMM).[4][6]

-

Lipophilic Cations: "this compound" is conceptualized as a molecule conjugated to a lipophilic cation, such as the triphenylphosphonium (TPP⁺) cation.[5][7]

-

Accumulation: The positive charge of the TPP⁺ moiety drives the accumulation of "this compound" across the plasma membrane and, subsequently, its significant concentration within the mitochondrial matrix, driven by the highly negative mitochondrial membrane potential.[4][8] This targeting mechanism can lead to several hundred-fold higher concentrations within the mitochondria compared to the cytosol.

Figure 1: Targeting mechanism of this compound to the mitochondrial matrix.

Interaction with Mitochondrial Components

Upon accumulation in the mitochondria, "this compound" can interact with various components, primarily within the inner mitochondrial membrane and the matrix.

-

Inner Mitochondrial Membrane (IMM): The IMM is the primary site of action. It houses the electron transport chain (ETC) complexes and ATP synthase.[1] The antioxidant moiety of "this compound" is designed to be in close proximity to the sites of reactive oxygen species (ROS) production, primarily at Complex I and Complex III of the ETC.[9]

-

Mitochondrial Matrix: Within the matrix, "this compound" can scavenge ROS, such as superoxide and hydrogen peroxide, preventing damage to mitochondrial DNA (mtDNA), proteins, and lipids.[2]

Effects on Mitochondrial Function

The primary intended effect of an agent like "this compound" is the reduction of oxidative stress. This can have several downstream consequences on mitochondrial function.

-

Mitochondrial Respiration: By scavenging excess ROS, "this compound" can protect the ETC complexes from oxidative damage, potentially preserving or improving mitochondrial respiration in pathological conditions.[10]

-

Mitochondrial Membrane Potential (ΔΨm): Oxidative stress can lead to the dissipation of the mitochondrial membrane potential. By reducing ROS, "this compound" helps to maintain a healthy ΔΨm.[11]

-

Reactive Oxygen Species (ROS) Production: The core function is to decrease the net amount of damaging ROS within the mitochondria.[12]

Figure 2: this compound interaction with the electron transport chain and ROS.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical mitochondria-targeted antioxidant, "this compound," based on typical findings for this class of compounds.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay Type | Cell Line | IC50 / EC50 | Reference |

| ROS Scavenging | DCFDA Assay | SH-SY5Y | 50 nM | Fictional |

| Lipid Peroxidation | TBARS Assay | Primary Neurons | 75 nM | Fictional |

| Cytotoxicity | MTT Assay | HEK293 | > 10 µM | Fictional |

Table 2: Effects of this compound on Mitochondrial Function

| Parameter Measured | Experimental Condition | Result | Reference |

| Mitochondrial H₂O₂ | 100 nM this compound treatment | 60% decrease | Fictional |

| Mitochondrial ΔΨm | Oxidative stress model | 85% restoration | Fictional |

| Oxygen Consumption | Isolated mitochondria | No significant change | Fictional |

| ATP Production | Stressed cells | 90% restoration | Fictional |

Experimental Protocols

Detailed methodologies are crucial for studying the interaction of "this compound" with mitochondria.

Isolation of Mitochondria from Cultured Cells

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge at 500 x g for 5 minutes.

-

Homogenization: Resuspend the cell pellet in ice-cold mitochondria isolation buffer. Homogenize using a Dounce homogenizer with a tight-fitting pestle.

-

Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Mitochondria Pelleting: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Washing: Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.

-

Final Pellet: Resuspend the final mitochondrial pellet in a suitable respiration buffer for downstream assays.

Measurement of Mitochondrial Respiration (High-Resolution Respirometry)

This protocol utilizes an Oroboros Oxygraph-2k or similar instrument.

-

Calibration: Calibrate the oxygen sensors in the instrument chambers with respiration medium.

-

Sample Addition: Add isolated mitochondria or permeabilized cells to the chambers.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 (Leak): Add substrates for Complex I (e.g., pyruvate, malate, glutamate).

-

State 3 (OxPhos): Add ADP to stimulate ATP synthesis.

-

Uncoupled Respiration: Add a protonophore like FCCP to measure the maximum capacity of the ETC.

-

Complex I Inhibition: Add rotenone to inhibit Complex I.

-

Complex II-linked Respiration: Add succinate, a substrate for Complex II.

-

Complex III Inhibition: Add antimycin A to inhibit Complex III.

-

Complex IV Activity: Add ascorbate and TMPD as artificial electron donors to Complex IV.

-

-

Data Analysis: Analyze the oxygen consumption rates at each step to determine the effect of "this compound" on different parts of the ETC.

Figure 3: Workflow for measuring mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and treat with "this compound" and/or an agent to induce mitochondrial depolarization (e.g., FCCP as a positive control).[13]

-

Dye Loading: Load the cells with a fluorescent cationic dye that accumulates in mitochondria based on membrane potential (e.g., TMRM or JC-1).[14][15]

-

Incubation: Incubate under standard cell culture conditions to allow the dye to equilibrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope.

-

TMRM: A decrease in fluorescence indicates depolarization.

-

JC-1: A shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is observed. The ratio of red to green fluorescence is calculated.[13]

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

-

Cell Culture: Plate cells and treat with "this compound" and/or an agent to induce oxidative stress.

-

Probe Loading: Load the cells with a mitochondria-specific ROS-sensitive probe (e.g., MitoSOX Red for superoxide).

-

Incubation: Incubate to allow for probe uptake and reaction with ROS.

-

Fluorescence Measurement: Quantify the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence corresponds to higher levels of mitochondrial ROS.

References

- 1. Mitochondrion - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondrial Medicine: Pharmacological targeting of mitochondria in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoTam-01 Trial: Mitochondrial Targeting as Plausible Approach to Cancer Therapy. Comment on Yap et al. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials. Nat. Med. 2023, 29, 115–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Dysfunction in Chronic Respiratory Diseases: Implications for the Pathogenesis and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cellular Use of MitoA (Mitoquinone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoA, also known as Mitoquinone or MitoQ, is a synthetically modified antioxidant specifically engineered to accumulate within mitochondria. It consists of a ubiquinone moiety, the active antioxidant component of Coenzyme Q10, attached to a lipophilic triphenylphosphonium (TPP) cation. This cationic structure allows this compound to readily cross cellular and mitochondrial membranes and accumulate several hundred-fold within the mitochondrial matrix, driven by the mitochondrial membrane potential. This targeted accumulation enables this compound to effectively neutralize mitochondrial reactive oxygen species (ROS) at their source, offering significant protection against oxidative damage implicated in a wide range of cellular pathologies and age-related decline.

These application notes provide a summary of the quantitative effects of this compound on key cellular health parameters and detailed protocols for its experimental use in a cell culture setting.

Key Cellular Effects of this compound

This compound has been demonstrated to exert several beneficial effects on cultured cells by mitigating mitochondrial oxidative stress. The primary mechanism of action involves the reduction of the ubiquinone moiety to the active ubiquinol form within the mitochondria, which can then donate an electron to neutralize ROS, particularly superoxide. This process helps to maintain mitochondrial function and integrity.

Data Summary

The following tables summarize the quantitative effects of this compound on mitochondrial ROS levels, mitochondrial membrane potential, and apoptosis in various cell lines as reported in the literature.

| Cell Line/Type | This compound Concentration | Incubation Time | Effect on Mitochondrial ROS (Superoxide) |

| Human Vascular Smooth Muscle Cells (HAVSMCs) | 1 µM | 24 hours | Significantly decreased PM2.5-induced increase in mitochondrial ROS.[1] |

| H9C2 Cardiomyoblasts | 1 µM | Not specified | Maximal reduction in mitochondrial superoxide anion levels.[2] |

| H9C2 Cardiomyoblasts | 10 µM | Not specified | Significantly increased superoxide levels, suggesting potential toxicity at high concentrations.[2] |

| Mouse Embryonic Fibroblasts (MEF) | 0.05 - 0.1 µM | 16 hours | Reduced antimycin A-induced acute oxidative stress. |

| Human Platelets | 2.5 - 5 µM | Not specified | Decreased antimycin A-induced increase in intraplatelet ROS.[3] |

| Cell Line/Type | This compound Concentration | Incubation Time | Effect on Mitochondrial Membrane Potential (ΔΨm) |

| H9C2 Cardiomyoblasts | 1 - 10 µM | Not specified | Significantly reduced mitochondrial membrane potential.[2] |

| H9C2 Cardiomyoblasts | 0.005 - 0.1 µM | Not specified | Maintained a similar mitochondrial membrane potential as non-treated controls.[2] |

| Mouse Oocytes | 0.02 µM | 20 minutes | Significantly higher red/green fluorescence ratio (JC-1), indicating improved ΔΨm.[4] |

| Cell Line/Type | This compound Concentration | Incubation Time | Effect on Apoptosis |

| Not specified | Not specified | Not specified | Prevents cell death by selectively blocking mitochondrial oxidative damage. |

Signaling Pathway Activation by this compound

A key signaling pathway modulated by this compound's antioxidant activity is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Under conditions of oxidative stress, which this compound helps to alleviate, Nrf2 is a master regulator of the antioxidant response.